molecular formula C10H7F4N3S B11783501 3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole

3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole

Cat. No.: B11783501
M. Wt: 277.24 g/mol
InChI Key: VAWSHQQILAAVFV-UHFFFAOYSA-N
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Description

3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a fluorobenzyl group and a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves the reaction of 3-fluorobenzyl chloride with sodium azide to form 3-fluorobenzyl azide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the desired triazole compound. The reaction conditions usually involve moderate temperatures and the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions often conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Fluorobenzyl)thio)acetic acid
  • 2-((3-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
  • [(3-Fluorobenzyl)thio]acetic acid

Uniqueness

Compared to similar compounds, 3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of both a fluorobenzyl group and a trifluoromethyl group. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7F4N3S

Molecular Weight

277.24 g/mol

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C10H7F4N3S/c11-7-3-1-2-6(4-7)5-18-9-15-8(16-17-9)10(12,13)14/h1-4H,5H2,(H,15,16,17)

InChI Key

VAWSHQQILAAVFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NNC(=N2)C(F)(F)F

Origin of Product

United States

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